Spermine NONOate

Description

Properties

IUPAC Name |

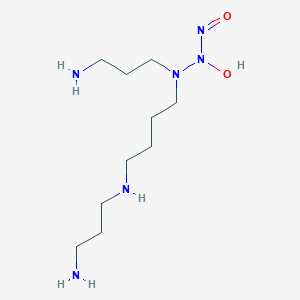

[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVYBUMQUAJDER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CCCN)[N+](=NO)[O-])CNCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Spermine NONOate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine (B22157) NONOate, a diazeniumdiolate, is a well-characterized nitric oxide (NO) donor widely utilized in biomedical research to investigate the multifaceted roles of NO in various physiological and pathophysiological processes. Its predictable and pH-dependent decomposition to release NO makes it a valuable tool for controlled NO delivery in in vitro and in vivo experimental settings. This technical guide provides an in-depth exploration of the core mechanism of action of Spermine NONOate, detailing its chemical properties, the kinetics of NO release, the primary signaling pathways it activates, and comprehensive experimental protocols for its study.

Physicochemical Properties and Nitric Oxide Release Kinetics

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a water-soluble compound that spontaneously decomposes under physiological conditions to release nitric oxide.[1][2] This decomposition is a pH-dependent, first-order process.[1][2] The rate of NO release is a critical factor in its biological effects and has been well-characterized.

Quantitative Data on this compound Decomposition and NO Release

| Parameter | Value | Conditions | Reference(s) |

| Molecular Formula | C₁₀H₂₆N₆O₂ | - | |

| Molecular Weight | 262.35 g/mol | - | [3] |

| Half-life (t½) | ~39 minutes | 37°C, pH 7.4 | [3] |

| Half-life (t½) | ~230 minutes | 22-25°C, pH 7.4 | [3] |

| Moles of NO Released per Mole of Parent Compound | Approximately 1.7 - 2.0 | pH 7.4, 37°C | [3][4] |

| First-order Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ | pH 7.4, 37°C | [4] |

| Decomposition Activation Energy | ~100 kJ/mol | - | [4] |

Core Mechanism of Action: Signaling Pathways

The primary mechanism of action of this compound is mediated by the nitric oxide it releases. NO, a highly reactive and diffusible gaseous molecule, plays a crucial role in cell signaling by interacting with various molecular targets.

The Canonical cGMP-Dependent Pathway

The most well-established signaling pathway activated by NO is the soluble guanylate cyclase (sGC) pathway.

-

NO Diffusion: Upon release from this compound, NO rapidly diffuses across cell membranes into target cells, such as vascular smooth muscle cells.

-

sGC Activation: In the cytoplasm, NO binds to the heme prosthetic group of soluble guanylate cyclase (sGC), causing a conformational change that activates the enzyme.

-

cGMP Production: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5]

-

Downstream Effects: Elevated levels of cGMP act as a second messenger, activating cGMP-dependent protein kinase (PKG).[6] PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentration and ultimately causing smooth muscle relaxation and vasodilation.[7]

Figure 1. The canonical cGMP-dependent signaling pathway activated by this compound-derived NO.

cGMP-Independent Mechanisms

Emerging evidence suggests that NO can also elicit biological responses through pathways independent of cGMP. In some tissues, the relaxation induced by this compound is only partially blocked by sGC inhibitors, indicating the involvement of alternative mechanisms.[7] These include:

-

Activation of Potassium Channels: NO can directly activate calcium-activated potassium channels in the cell membrane, leading to hyperpolarization and subsequent relaxation of smooth muscle.[8]

-

Modulation of Ion Pumps: NO has been shown to activate Na⁺/K⁺-ATPase and sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA), which contribute to lowering intracellular calcium levels.[7]

Figure 2. cGMP-independent signaling pathways modulated by this compound-derived NO.

S-Nitrosylation

Another important cGMP-independent mechanism of NO signaling is S-nitrosylation, the covalent modification of cysteine thiol groups in proteins.[9] This post-translational modification can alter protein function, localization, and stability, thereby regulating a wide range of cellular processes. While the specific protein targets of S-nitrosylation by this compound are context-dependent and an active area of research, this mechanism represents a significant avenue through which NO exerts its effects.

Experimental Protocols

To study the mechanism of action of this compound, a variety of experimental techniques are employed. Below are detailed protocols for key experiments.

Measurement of Nitric Oxide Release

3.1.1. Chemiluminescence Nitric Oxide Analyzer (NOA)

This is the gold standard for real-time, direct measurement of NO release.

-

Principle: The analyzer detects the chemiluminescent reaction between NO and ozone (O₃), which produces excited nitrogen dioxide (NO₂*) that emits light upon decaying to its ground state. The intensity of the emitted light is directly proportional to the NO concentration.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable alkaline buffer (e.g., 0.01 M NaOH) to prevent premature decomposition.

-

Calibrate the NOA with a known concentration of NO gas.

-

Add a defined volume of deoxygenated physiological buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C to the reaction vessel of the NOA.

-

Inject a small volume of the this compound stock solution into the reaction vessel to initiate decomposition.

-

Continuously record the NO concentration over time until the signal returns to baseline.

-

The data can be used to calculate the rate of NO release and the total amount of NO released.

-

3.1.2. Griess Assay for Nitrite (B80452) Quantification

This colorimetric assay indirectly measures NO release by quantifying its stable breakdown product, nitrite (NO₂⁻).[2][10]

-

Principle: The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a colored azo compound that can be measured spectrophotometrically at ~540 nm.[10]

-

Methodology:

-

Prepare a stock solution of this compound.

-

Incubate a known concentration of this compound in a physiological buffer (pH 7.4) at 37°C for various time points.

-

At each time point, take an aliquot of the solution.

-

Add the Griess reagent (typically a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the aliquot.

-

Incubate for the recommended time to allow for color development.

-

Measure the absorbance at ~540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

-

Figure 3. Experimental workflows for measuring nitric oxide release from this compound.

Assessment of Vasoactivity using Organ Bath

-

Principle: Isolated segments of blood vessels are mounted in an organ bath containing a physiological salt solution (PSS) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). Changes in vascular tone (contraction and relaxation) are measured using an isometric force transducer.[11]

-

Methodology:

-

Isolate a blood vessel (e.g., aorta, mesenteric artery) from a laboratory animal and cut it into rings of 2-3 mm in length.

-

Mount the rings in the organ bath chambers filled with PSS.

-

Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60 minutes).

-

Induce a stable contraction using a vasoconstrictor agent (e.g., phenylephrine, U46619).

-

Once a plateau in contraction is reached, cumulatively add increasing concentrations of this compound to the bath.

-

Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

-

To investigate the signaling pathway, the experiment can be repeated in the presence of specific inhibitors, such as an sGC inhibitor (e.g., ODQ) or potassium channel blockers.[12]

-

Conclusion

This compound serves as a reliable and controllable source of nitric oxide for experimental purposes. Its mechanism of action is primarily centered on the release of NO, which subsequently activates the canonical sGC-cGMP signaling pathway, leading to a variety of physiological responses, most notably smooth muscle relaxation. However, the growing body of evidence for cGMP-independent mechanisms, including the modulation of ion channels and pumps, and post-translational modification of proteins via S-nitrosylation, highlights the complexity of NO signaling. A thorough understanding of its release kinetics and the application of appropriate experimental protocols are essential for accurately interpreting the biological effects of this compound in research and drug development.

References

- 1. datapdf.com [datapdf.com]

- 2. biotium.com [biotium.com]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Spermatozoa Contain Multiple Targets for Protein S-Nitrosylation: An Alternative Mechanism of the Modulation of Sperm Function by Nitric Oxide? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nitric Oxide Donor Properties of Spermine NONOate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Spermine (B22157) NONOate, a widely utilized nitric oxide (NO) donor in biomedical research. This document details its physicochemical characteristics, mechanisms of action, and key experimental protocols for its application in scientific studies.

Core Physicochemical and Pharmacokinetic Properties

Spermine NONOate, also known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a water-soluble, crystalline solid that serves as a reliable source of nitric oxide in aqueous solutions.[1][2] Its utility in research is underscored by its predictable, pH-dependent decomposition, which follows first-order kinetics.[3][4] This spontaneous dissociation releases nitric oxide, making it a valuable tool for investigating the physiological and pathological roles of NO.[3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound, facilitating easy comparison and experimental design.

| Property | Value |

| Molecular Weight | 262.35 g/mol [5] (also reported as 262.4 g/mol [1][3]) |

| CAS Number | 136587-13-8[1][3][5] |

| Appearance | White Crystalline Solid[2] |

| Solubility | Soluble in aqueous buffers (e.g., 100 mg/mL)[1][3] |

| Storage Conditions | Store at -20°C to -80°C, desiccated[2][3] |

| Half-life (t½) | - 39 minutes at 37°C, pH 7.4[3][4][6][7] - 230 minutes at 22-25°C, pH 7.4[3][4][6] |

| NO Release Stoichiometry | Approximately 1.7 to 2 moles of NO released per mole of this compound[3][4][8][9] |

| Decomposition Rate Constant | 0.019 ± 0.002 min⁻¹ at 37°C, pH 7.4[8] |

| EC₅₀ (Vasorelaxation) | 6.2 μM for relaxation of rabbit aorta[10] |

Mechanism of Action: Signaling Pathways

The primary mechanism of action for the nitric oxide released from this compound is the activation of soluble guanylate cyclase (sGC). This initiates a signaling cascade that is central to many of the physiological effects of NO, such as vasodilation. However, evidence also suggests the existence of cGMP-independent pathways.

Canonical sGC-cGMP Signaling Pathway

Upon release, nitric oxide diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase. This allosteric activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent increase in intracellular cGMP concentration activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets, leading to a physiological response, such as smooth muscle relaxation in blood vessels.[2][9]

Figure 1: Canonical NO/sGC/cGMP signaling pathway activated by this compound.

cGMP-Independent Signaling

Research has demonstrated that this compound can also induce vasorelaxation through mechanisms independent of the sGC-cGMP pathway. These alternative pathways are not blocked by sGC inhibitors like ODQ.[3][9] The proposed cGMP-independent mechanisms include the activation of Na⁺/K⁺-ATPase, sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA), and calcium-activated potassium channels (KCa).[3][9]

Figure 2: cGMP-independent signaling pathways of NO from this compound.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Measurement of Nitric Oxide Release using the Griess Assay

This protocol measures the accumulation of nitrite (B80452) (NO₂⁻), a stable oxidation product of NO in aqueous solutions, as an indirect measure of NO release.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well microplate

-

Microplate reader (540-550 nm absorbance)

Procedure:

-

Preparation of Standards: Prepare a serial dilution of sodium nitrite in PBS (e.g., 0-100 µM) to generate a standard curve.

-

Sample Preparation: Dissolve this compound in cold 10 mM NaOH to create a stock solution (NONOates are more stable at high pH). The final concentration will depend on the experimental requirements.

-

Initiation of NO Release: Dilute the this compound stock solution in PBS (pH 7.4) at 37°C to the desired final concentration. This will initiate the decomposition and release of NO.

-

Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the this compound solution.

-

Griess Reaction: a. To 50 µL of each standard and sample in a 96-well plate, add 50 µL of sulfanilamide solution. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of N-(1-naphthyl)ethylenediamine solution to each well. d. Incubate for another 5-10 minutes at room temperature, protected from light.

-

Absorbance Measurement: Measure the absorbance at 540-550 nm within 30 minutes.

-

Data Analysis: Subtract the absorbance of the blank (PBS only) from all readings. Plot the standard curve and determine the nitrite concentration in the samples.

References

- 1. datapdf.com [datapdf.com]

- 2. Nitric oxide stimulates human sperm motility via activation of the cyclic GMP/protein kinase G signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rep.bioscientifica.com [rep.bioscientifica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stimulation of the nitric oxide/cyclic guanosine monophosphate signaling pathway elicits human sperm chemotaxis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

A Technical Guide to the Biological Half-Life of Spermine NONOate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biological half-life of Spermine (B22157) NONOate, a diazeniumdiolate compound widely utilized in biomedical research for its capacity to spontaneously release nitric oxide (NO) under physiological conditions. Understanding its decomposition kinetics is critical for designing experiments and developing therapeutic strategies that leverage the multifaceted roles of NO in cellular signaling.

Introduction to Spermine NONOate

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a stable complex of spermine and nitric oxide.[1][2] As a member of the NONOate class of NO donors, it is valued for its predictable and controlled release of NO in aqueous solutions.[1][3] The decomposition process is a pH-dependent, first-order reaction that does not require enzymatic activation, making it a reliable tool for studying NO-mediated biological effects.[4][5][6]

Quantitative Data: Half-Life of this compound

The rate of NO release from this compound is fundamentally determined by its half-life (t½), which is sensitive to temperature and pH.[4][5] The data compiled from various studies, primarily in aqueous buffers at physiological pH, is summarized below.

| Temperature (°C) | pH | Half-Life (t½) (minutes) | Decomposition Rate Constant (k) (min⁻¹) | Moles of NO Released per Mole of Compound | Reference |

| 37 | 7.4 | 39 | Not Reported | ~2 | [1][2][4][6][7] |

| 37 | 7.4 | 37 ± 3 | Not Reported | 1.7 - 1.9 | [8] |

| 37 | 7.4 | Not Reported | 0.019 ± 0.002 | 1.7 ± 0.1 | [9][10] |

| 37 | 7.3 | 73 | Not Reported | Not Reported | [11] |

| 22-25 | 7.4 | 230 | Not Reported | ~2 | [4][6] |

Note: The half-life can be calculated from the first-order decomposition rate constant using the formula: t½ = ln(2) / k. Using the rate constant of 0.019 min⁻¹, the calculated half-life is approximately 36.5 minutes, which is consistent with other reported values.

Decomposition Mechanism and Nitric Oxide Release

The decomposition of this compound is initiated by protonation.[12] Under physiological conditions (pH 7.4), the compound spontaneously dissociates to release nitric oxide, leaving behind the original spermine amine.[4][5] This process follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of this compound.[4] Studies have shown that one mole of this compound liberates between 1.7 and 2 moles of NO.[4][6][8][9]

Experimental Protocols for Half-Life Determination

The half-life of this compound is typically determined by monitoring either the disappearance of the parent compound or the appearance of nitric oxide over time.

1. Spectrophotometric Determination of NONOate Decomposition

This method measures the decrease in UV absorbance of the NONOate compound over time.

-

Principle: The diazeniumdiolate functional group has a characteristic UV absorbance maximum (λmax) around 252 nm.[6] As the compound decomposes, this absorbance decreases.

-

Apparatus: A temperature-controlled UV-Visible spectrophotometer.

-

Reagents:

-

This compound

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

-

-

Procedure:

-

Prepare a stock solution of this compound in a basic buffer (e.g., 10 mM NaOH) to ensure stability.

-

Equilibrate the phosphate buffer (pH 7.4) to the desired temperature (e.g., 37°C) within a cuvette in the spectrophotometer.

-

Initiate the decomposition by adding a small aliquot of the this compound stock solution to the temperature-equilibrated buffer.

-

Immediately begin monitoring the decrease in absorbance at 252 nm at regular intervals.

-

Continue data collection for at least two half-lives.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting straight line is equal to the negative of the first-order rate constant (-k).

-

Calculate the half-life using the equation: t½ = 0.693 / k.

-

2. Direct Measurement of Nitric Oxide Release

This method involves quantifying the amount of NO released into the solution over time.

-

Principle: An NO-selective electrode or a chemical assay is used to measure the concentration of NO as it is released from the decomposing this compound.

-

Apparatus:

-

A temperature-controlled reaction vessel.

-

A calibrated nitric oxide electrode system or access to a Griess assay kit.

-

-

Reagents:

-

This compound

-

Deoxygenated phosphate buffer (pH 7.4)

-

(For Griess Assay) Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

-

Procedure (using NO Electrode):

-

Add deoxygenated phosphate buffer (pH 7.4) to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Calibrate the NO electrode according to the manufacturer's instructions.

-

Introduce a known concentration of this compound into the vessel to start the reaction.

-

Record the NO concentration at regular time points until the concentration plateaus, indicating the completion of the reaction.

-

The half-life corresponds to the time at which the NO concentration reaches 50% of its maximum value.

-

Signaling Pathways and Biological Effects

The nitric oxide released from this compound is a potent signaling molecule that primarily acts by activating soluble guanylate cyclase (sGC).[8][11] This activation leads to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[8] Elevated cGMP levels, in turn, activate protein kinase G (PKG), which mediates a wide range of physiological responses, including vasodilation and neurotransmission.[11][13] The vasorelaxant properties of this compound are a direct consequence of this sGC-cGMP pathway.[11]

Visualizations

Caption: Decomposition of this compound and subsequent NO signaling pathway.

Caption: Workflow for determining half-life via spectrophotometry.

References

- 1. rndsystems.com [rndsystems.com]

- 2. This compound | CAS 136587-13-8 | Tocris Bioscience [tocris.com]

- 3. biotium.com [biotium.com]

- 4. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitric oxide generating/releasing materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datapdf.com [datapdf.com]

- 11. In vitro comparison of two NONOates (novel nitric oxide donors) on rat pulmonary arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Spermine NONOate: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine NONOate, a diazeniumdiolate, is a widely utilized nitric oxide (NO) donor in biomedical research. Its utility stems from its predictable and pH-dependent release of nitric oxide, making it a valuable tool for investigating the multifaceted roles of NO in physiological and pathophysiological processes. This guide provides a comprehensive overview of the chemical structure and stability of this compound, intended to serve as a technical resource for researchers in pharmacology, drug discovery, and related fields.

Chemical Structure

This compound, systematically named (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a complex of nitric oxide with the naturally occurring polyamine, spermine.[1] The molecule possesses a characteristic diazeniumdiolate functional group ([N(O)NO]⁻), which is responsible for its ability to release nitric oxide.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 136587-13-8 | [1][3] |

| Molecular Formula | C₁₀H₂₆N₆O₂ | [1] |

| Molecular Weight | 262.35 g/mol | |

| Appearance | White crystalline solid | [3][4] |

| Solubility | Highly soluble in water (up to 100 mg/mL) and aqueous buffers. | [1] |

| UV/Vis λmax | 252 nm (in aqueous solution) | [1][4] |

| Molar Extinction Coefficient (ε) | 8,500 M⁻¹ cm⁻¹ at 252 nm | [4] |

| Storage | Desiccate at -20°C to -80°C, protected from light and moisture. | [1][4] |

Stability and Decomposition

The stability of this compound is critically dependent on pH and temperature. In alkaline solutions (e.g., 0.01 M NaOH), it is relatively stable and can be stored at 0°C for up to 24 hours.[4] However, under physiological conditions (pH 7.4), it undergoes spontaneous, first-order decomposition to release nitric oxide.[1][3] This decomposition is nearly instantaneous at acidic pH (e.g., pH 5.1).[4] The decomposition products are the parent polyamine, spermine, and two moles of nitric oxide per mole of the parent compound.[1][2]

Table 2: Half-life of this compound at pH 7.4

| Temperature | Half-life (t½) | Reference(s) |

| 37°C | 39 minutes | [1][5] |

| 22-25°C | 230 minutes | [1] |

Experimental Protocols

Synthesis of this compound

While detailed, step-by-step synthesis protocols are often proprietary, the general method for synthesizing diazeniumdiolates such as this compound involves the reaction of the corresponding secondary amine with nitric oxide gas under high pressure in an inert atmosphere.[2][6] The reaction is typically carried out in an alkaline solution to facilitate the formation of the NONOate adduct.[6] Purification is then performed to yield the crystalline solid.

Handling and Storage

This compound is a hygroscopic and air-sensitive compound.[4] It is crucial to handle it in a dry, inert atmosphere (e.g., a glove box) to prevent degradation.[4] For long-term storage, it should be kept in a tightly sealed container under nitrogen or argon at -80°C.[4] Stock solutions should be prepared fresh in an alkaline buffer (e.g., 0.01 M NaOH) and can be stored on ice for short periods.[4] To initiate nitric oxide release, the alkaline stock solution is diluted into a buffer at the desired pH (typically physiological pH 7.4).[4]

Quantification of Nitric Oxide Release using the Griess Assay

The release of nitric oxide from this compound can be indirectly quantified by measuring the accumulation of its stable breakdown product, nitrite (B80452) (NO₂⁻), in the solution using the Griess assay.[3]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent Kit (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solutions)

-

Nitrite standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a solution of this compound in PBS at the desired concentration. Incubate the solution at 37°C. At various time points, collect aliquots of the solution for analysis.

-

Standard Curve Preparation: Prepare a series of nitrite standards of known concentrations in PBS.

-

Griess Reaction: In a 96-well plate, add your samples and nitrite standards.

-

Add the sulfanilamide solution to each well and incubate for 5-10 minutes at room temperature, protected from light.[7]

-

Add the N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 5-10 minutes at room temperature, protected from light.[7]

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in your samples by comparing their absorbance to the standard curve.

Signaling Pathways

This compound, through the release of nitric oxide, influences several key signaling pathways, most notably those involved in vasodilation. The effects of NO are mediated through both cyclic guanosine (B1672433) monophosphate (cGMP)-dependent and -independent mechanisms.

cGMP-Dependent Pathway

The canonical pathway for NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC).

Caption: cGMP-dependent signaling pathway of this compound.

cGMP-Independent Pathway

Studies have shown that this compound can also induce vasodilation through mechanisms independent of cGMP. This involves the direct modulation of various ion channels and enzymes in the smooth muscle cells.

Caption: cGMP-independent signaling pathways of this compound.

Experimental Workflow Example

The following diagram illustrates a typical workflow for studying the effects of this compound on vascular smooth muscle relaxation.

Caption: Workflow for assessing vasorelaxant effects.

Conclusion

This compound is a versatile and reliable nitric oxide donor that has significantly contributed to our understanding of NO biology. Its well-characterized chemical structure and predictable, pH-dependent decomposition kinetics make it an invaluable tool for in vitro and in vivo studies. A thorough understanding of its stability, handling requirements, and mechanisms of action, as outlined in this guide, is essential for its effective and appropriate use in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound | CAS 136587-13-8 | Tocris Bioscience [tocris.com]

- 6. Progress and Promise of Nitric Oxide‐Releasing Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. promega.com [promega.com]

The Discovery and Development of NONOates: A Technical Guide for Researchers

An in-depth exploration of the synthesis, characterization, and biological application of diazeniumdiolates (NONOates) as nitric oxide donors.

Introduction

Diazeniumdiolates, commonly known as NONOates, are a class of chemical compounds that have garnered significant attention in the scientific community for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1][2] Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. The transient and reactive nature of NO makes its direct administration challenging, creating a demand for reliable NO-releasing compounds for research and therapeutic development. NONOates have emerged as invaluable tools in this regard, offering a predictable and controllable source of NO.[1][3]

This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and application of NONOates, with a focus on providing researchers with the detailed methodologies required to effectively utilize these compounds in their studies.

Core Concepts: Structure and Mechanism of Action

NONOates are characterized by the [N(O)NO]⁻ functional group attached to a nucleophile, typically a primary or secondary amine.[2][3] The general chemical structure is R¹R²N-N(O)=NO⁻, where R¹ and R² can be various alkyl or other organic groups.[2] The stability and rate of NO release are primarily determined by the nature of the amine moiety.[3]

The mechanism of NO release from NONOates is a spontaneous, pH-dependent decomposition that occurs in aqueous solutions.[2][3] Under physiological conditions (pH 7.4 and 37°C), NONOates undergo proton-initiated decomposition to yield up to two molecules of NO per molecule of the parent compound, along with the corresponding amine.[3] This decomposition follows first-order kinetics, allowing for a predictable rate of NO release based on the specific NONOate used.[3]

Synthesis and Characterization of NONOates

The synthesis of NONOates typically involves the reaction of a secondary amine with nitric oxide gas under high pressure in an alkaline solution.[3] While effective, this method requires specialized equipment and stringent safety precautions.

Experimental Protocol: Synthesis of Diethylamine (B46881) NONOate (DEA/NO)

Materials:

-

Diethylamine

-

Sodium methoxide (B1231860)

-

Anhydrous diethyl ether

-

Nitric oxide gas (high purity)

-

High-pressure reaction vessel (e.g., Parr shaker)

-

Schlenk line and inert gas (e.g., argon or nitrogen)

Procedure:

-

Preparation of the Reaction Mixture: In a glovebox or under an inert atmosphere, dissolve diethylamine in anhydrous diethyl ether in the high-pressure reaction vessel.

-

Add a stoichiometric amount of sodium methoxide to the solution. The solution should be stirred to ensure homogeneity.

-

Reaction with Nitric Oxide: Seal the reaction vessel and connect it to a high-pressure nitric oxide gas line.

-

Purge the vessel with nitric oxide gas at low pressure to remove any residual air.

-

Pressurize the vessel with nitric oxide gas to the desired pressure (typically 5-10 atm).

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the pressure drop in the vessel.

-

Isolation and Purification: Once the reaction is complete (pressure stabilizes), slowly vent the excess nitric oxide gas into a chemical scrubber.

-

Under an inert atmosphere, filter the reaction mixture to collect the solid product.

-

Wash the solid product with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain the crystalline DEA NONOate.

-

Storage: Store the synthesized NONOate at -80°C under an inert atmosphere to prevent decomposition.[4][5]

Characterization Techniques

The successful synthesis and purity of NONOates can be confirmed using various spectroscopic techniques.

UV-Visible Spectroscopy: NONOates exhibit a characteristic UV absorbance maximum at approximately 250-252 nm.[4][6] This property can be used to confirm the presence of the NONOate functional group and to quantify the concentration of the NONOate solution.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the amine backbone of the NONOate and to assess the purity of the synthesized compound.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the N-N=O functional group in the NONOate structure.

Quantification of Nitric Oxide Release

Accurate measurement of the rate and total amount of NO released from NONOates is crucial for interpreting experimental results. The most common method for real-time NO detection is the use of an NO-selective electrode.[7][8][9]

Experimental Protocol: Measurement of NO Release using a NO-Selective Electrode

Materials:

-

NONOate compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

NO-selective electrode and meter

-

Calibration standards (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP)

-

Stirred, temperature-controlled reaction vessel

Procedure:

-

Electrode Calibration: Calibrate the NO-selective electrode according to the manufacturer's instructions using known concentrations of a stable NO donor like SNAP.

-

Preparation of NONOate Solution: Prepare a stock solution of the NONOate in a basic solution (e.g., 10 mM NaOH) to ensure its stability.[2]

-

Initiation of NO Release: Add a known volume of PBS (pH 7.4) to the reaction vessel and allow it to equilibrate to 37°C.

-

Place the calibrated NO-selective electrode into the PBS.

-

Inject a small volume of the NONOate stock solution into the PBS to initiate decomposition and NO release.

-

Data Acquisition: Record the electrode output (current or concentration) over time. The data will show an increase in NO concentration as the NONOate decomposes, followed by a decrease as the NO is consumed.

-

Data Analysis: From the recorded data, the half-life (t½) of the NONOate and the total amount of NO released can be calculated.[10]

Biological Effects and Signaling Pathways

The primary biological effect of NO released from NONOates is the activation of soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine (B1672433) monophosphate (cGMP).[11][12][13] cGMP, in turn, acts as a second messenger to activate protein kinase G (PKG), resulting in a variety of cellular responses, most notably smooth muscle relaxation and vasodilation.[14]

However, it is important to note that some of the biological effects of NONOates can be cGMP-independent. These alternative pathways may involve direct S-nitrosylation of proteins or other redox-mediated modifications.

Experimental Protocol: Vasodilation of Isolated Aortic Rings

Materials:

-

Male Wistar rats (or other suitable animal model)

-

Krebs-Henseleit buffer

-

Phenylephrine (or other vasoconstrictor)

-

NONOate compound

-

Organ bath system with force transducers

-

Data acquisition system

Procedure:

-

Aortic Ring Preparation: Euthanize the rat and carefully dissect the thoracic aorta.[15]

-

Clean the aorta of adherent connective and adipose tissue and cut it into 2-3 mm rings.[16]

-

Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.[16][17]

-

Allow the rings to equilibrate under a resting tension of 1.5-2 g for at least 60 minutes.[17]

-

Contraction and Vasodilation: Pre-contract the aortic rings with a submaximal concentration of phenylephrine.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of the NONOate to the organ bath.[16][17]

-

Record the changes in isometric tension. Vasodilation is observed as a decrease in tension.

-

Data Analysis: Construct concentration-response curves and calculate the EC₅₀ value for the NONOate-induced vasodilation.

Quantitative Data

The half-life and the amount of NO released are critical parameters that vary significantly among different NONOates. This allows researchers to select the most appropriate NONOate for their specific experimental needs, whether a short burst or a sustained release of NO is required.

| NONOate | Half-life (t½) at 37°C, pH 7.4 | Moles of NO Released per Mole of Parent Compound |

| PROLI NONOate | ~1.8 seconds | 2 |

| MAHMA NONOate | ~1 minute | 2 |

| DEA NONOate | ~2 minutes | 1.5 |

| PAPA NONOate | ~15 minutes | 2 |

| SPER NONOate | ~39 minutes | 2 |

| DPTA NONOate | ~3 hours | 2 |

| DETA NONOate | ~20 hours | 2 |

| IPA NONOate | ~2 minutes | Releases both HNO and NO |

| Sulpho NONOate | Does not release NO at physiological pH | - |

| β-Gal-NONOate | Stable, releases NO upon enzymatic cleavage | - |

Data compiled from multiple sources.[1][3][10][18][19]

Visualizations

Signaling Pathway of NONOate-Induced Vasodilation

Caption: NO/sGC/cGMP signaling pathway initiated by NONOates.

Experimental Workflow for NONOate Synthesis and Characterization

Caption: Workflow for NONOate synthesis and analysis.

Conclusion

NONOates represent a versatile and powerful class of compounds for the controlled delivery of nitric oxide in biological systems. Their predictable decomposition kinetics and the wide range of available half-lives make them indispensable tools for researchers investigating the multifaceted roles of NO in health and disease. This guide provides a foundational understanding and practical methodologies for the synthesis, characterization, and application of NONOates, empowering researchers to confidently incorporate these valuable NO donors into their experimental designs. As research into the therapeutic potential of nitric oxide continues to expand, the importance of well-characterized and reliably sourced NONOates will undoubtedly grow.

References

- 1. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NONOate - Wikipedia [en.wikipedia.org]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. An improved method to measure nitrate/nitrite with an NO-selective electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A new method to measure nitrate/nitrite with a NO-sensitive electrode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Item - Targeting the NO/sGC/cGMP signaling pathway in health and disease - Monash University - Figshare [bridges.monash.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Gold nanoparticle modifies nitric oxide release and vasodilation in rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to Spermine NONOate (CAS: 136587-13-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spermine NONOate (N-[4-[1-(3-Aminopropyl)-2-hydroxy-2-nitrosohydrazino]butyl-1,3-propanediamine) is a diazeniumdiolate-based nitric oxide (NO) donor widely utilized in biomedical research. Its predictable and controlled release of NO in aqueous solutions makes it an invaluable tool for investigating the multifaceted roles of nitric oxide in physiological and pathophysiological processes. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, and detailed protocols for key in vitro experiments.

Chemical and Physical Properties

This compound is a stable complex of nitric oxide and the polyamine spermine. It is a white crystalline solid with good solubility in aqueous buffers.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 136587-13-8 | [2] |

| Molecular Formula | C₁₀H₂₆N₆O₂ | [2] |

| Molecular Weight | 262.35 g/mol | [2] |

| Solubility | Soluble in water to 100 mM | [2] |

| Storage | Desiccate at -20°C to -80°C | [1][2] |

| Stability | ≥ 2 years when stored properly | [1] |

Quantitative Biological Data

This compound's biological activity is primarily defined by its rate of NO release and its effect on vascular smooth muscle relaxation.

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | 39 minutes | 37°C, pH 7.4 in aqueous solution | [1][3] |

| 230 minutes | 22-25°C, pH 7.4 in aqueous solution | [1][3] | |

| EC₅₀ (Rabbit Aorta Relaxation) | 6.2 µM | Pre-contracted with phenylephrine (B352888) | [2] |

| NO Release Stoichiometry | ~2 moles of NO per mole of this compound | Aqueous solution | [1] |

Mechanism of Action: The Nitric Oxide Signaling Pathway

This compound spontaneously decomposes in aqueous solution in a pH-dependent, first-order process to release nitric oxide (NO).[1] NO, a gaseous signaling molecule, diffuses into target cells, such as vascular smooth muscle cells. There, it activates soluble guanylate cyclase (sGC) by binding to its heme moiety. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation (vasodilation). This canonical pathway can be inhibited by ODQ (1H-[4]Oxadiazolo[4,3-a]quinoxalin-1-one), a selective inhibitor of sGC.[5]

Experimental Protocols

Determination of Nitric Oxide Release Half-Life

This protocol is based on the spectrophotometric measurement of this compound decomposition.[6][7]

Materials:

-

This compound

-

Phosphate (B84403) buffer (pH 7.4)

-

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder (37°C)

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound in 10 mM NaOH.

-

Pre-warm the phosphate buffer (pH 7.4) to 37°C.

-

Add a small aliquot of the this compound stock solution to the pre-warmed phosphate buffer in a quartz cuvette to achieve a final concentration that gives an initial absorbance of ~1.0 at 252 nm.

-

Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at 252 nm at regular time intervals.

-

Continue recording until the absorbance has decreased by at least half.

-

Plot the natural logarithm of the absorbance (ln(A)) versus time.

-

The slope of the resulting linear plot is equal to the negative of the first-order rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

In Vitro Vasorelaxation Assay

This protocol describes the evaluation of this compound-induced relaxation of isolated rabbit aortic rings.[2]

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

-

Phenylephrine

-

This compound

-

Organ bath system with isometric force transducers

-

Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Procedure:

-

Humanely euthanize a rabbit and excise the thoracic aorta.

-

Clean the aorta of adhering fat and connective tissue and cut it into 3-5 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 grams, with solution changes every 15-20 minutes.

-

Induce a sustained contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath.

-

Record the relaxation response after each addition until a maximal response is achieved.

-

Express the relaxation as a percentage of the phenylephrine-induced contraction.

-

Plot the concentration-response curve and determine the EC₅₀ value.

Measurement of Intracellular cGMP Levels

This protocol outlines a general method for quantifying cGMP accumulation in cultured cells following treatment with this compound.

Materials:

-

Cultured cells (e.g., vascular smooth muscle cells)

-

Cell culture medium

-

This compound

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

Commercial cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit

Procedure:

-

Plate cells in multi-well plates and grow to near confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes) to prevent cGMP degradation.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Terminate the reaction by removing the medium and lysing the cells with the appropriate lysis buffer provided in the cGMP assay kit.

-

Collect the cell lysates.

-

Determine the protein concentration of each lysate.

-

Measure the cGMP concentration in the lysates according to the manufacturer's instructions for the chosen EIA or RIA kit.

-

Normalize the cGMP levels to the protein concentration for each sample.

Conclusion

This compound is a versatile and reliable nitric oxide donor that has significantly contributed to our understanding of NO biology. Its well-characterized chemical properties and predictable NO release kinetics make it an essential tool for researchers in pharmacology, physiology, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a research setting. effective utilization of this compound in a research setting.

References

- 1. caymanchem.com [caymanchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitroxyl (HNO): A Reduced Form of Nitric Oxide with Distinct Chemical, Pharmacological, and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement and modeling of nitric oxide release rates for nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. datapdf.com [datapdf.com]

An In-depth Technical Guide to the Physiological Effects of Spermine NONOate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spermine (B22157) NONOate (SPER/NO) is a member of the diazeniumdiolate (NONOate) class of compounds, which are renowned for their ability to spontaneously release nitric oxide (NO) under physiological conditions.[1] NO is a critical signaling molecule involved in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and immune responses.[1][2] The utility of Spermine NONOate in research and drug development stems from its predictable, pH-dependent, first-order release of NO, making it an invaluable tool for investigating the multifaceted roles of this gaseous transmitter.[3] This guide provides a comprehensive overview of the core physiological effects of this compound, detailing its mechanism of action, effects on various organ systems, and involvement in key signaling pathways.

Core Mechanism of Action: Nitric Oxide Donation

This compound's primary physiological effect is the liberation of nitric oxide. In an aqueous environment at physiological pH (7.4) and temperature (37°C), it undergoes spontaneous decomposition to release two moles of NO per mole of the parent compound.[3] This release is a first-order process, meaning the rate of NO release is directly proportional to the concentration of the this compound.[3]

The kinetics of this release are a crucial aspect of its experimental utility. The half-life of this compound for NO release is approximately 39 minutes at 37°C and pH 7.4.[3] This moderate release profile allows for sustained NO delivery in experimental settings, making it suitable for a variety of applications, from cell culture studies to in vivo models.[4]

Physiological Effects Across Organ Systems

The physiological effects of this compound are diverse, owing to the ubiquitous nature of nitric oxide signaling.

Cardiovascular System

In the cardiovascular system, this compound is a potent vasodilator.[5][6] The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP).[5] This elevation in cGMP ultimately results in smooth muscle relaxation and vasodilation.[5] Studies have shown that this compound can relax various blood vessels, including the rabbit aorta and mouse corpus cavernosum.[5][6] This vasodilatory property has led to investigations into its potential therapeutic applications, such as in erectile dysfunction, where it has been shown to have a potent relaxant effect on cavernous tissue that can be enhanced by sildenafil.[5][6] Furthermore, local administration of this compound has been demonstrated to prevent the formation of neointima in a rabbit carotid artery model, suggesting a role in mitigating atherosclerosis-like lesion development.[7]

Nervous System

The effects of this compound in the nervous system are complex, reflecting the dual role of NO as both a neuroprotective and potentially neurotoxic agent. The spermine moiety itself can interact with N-methyl-D-aspartate (NMDA) receptors.[8][9][10] At micromolar concentrations, spermine can potentiate NMDA receptor currents by increasing channel opening frequency, while at higher concentrations, it can produce a voltage-dependent decrease in channel amplitude.[10] The NO released from this compound can also influence neuronal function. In some contexts, spermine has been shown to be neuroprotective against anoxia and NMDA-induced excitotoxicity in hippocampal slices.[8] However, in other studies, spermine has been implicated in neuronal cell death through NMDA receptor activation, a toxicity that can be inhibited by NMDA receptor antagonists like MK801.[9][11]

Cancer Biology

In the realm of oncology, this compound has demonstrated cytotoxic effects against various cancer cell lines, including ovarian cancer.[12] The released NO can induce apoptosis and, at higher concentrations, necrosis in cancer cells.[12] Mechanistically, this compound has been shown to inhibit the phosphorylation of key signaling proteins involved in cancer cell proliferation and survival, such as STAT3 and AKT.[12] The polyamine component, spermine, is also known to be intricately involved in cancer development and progression, with altered spermine levels being reported in various malignancies.[13][14]

Inflammatory and Immune Response

Spermine and its derivatives have been shown to possess both anti-inflammatory and antioxidant properties.[15][16][17][18] Spermine can inhibit the generation of superoxide (B77818) radicals from stimulated granulocytes and chelate iron to prevent the formation of hydroxyl radicals.[15] In the context of the immune response, the effects can be more nuanced. Aldehyde metabolites of spermine have been found to inhibit the induction of inducible nitric oxide synthase (iNOS) in macrophages, suggesting a modulatory role in NO-mediated immune functions.[19][20]

Quantitative Data Summary

| Parameter | Value | Conditions | Reference |

| NO Release Stoichiometry | 2 moles NO / 1 mole SPER/NO | Physiological buffer | [3] |

| Half-life (t½) | 39 minutes | 37°C, pH 7.4 | [3] |

| Half-life (t½) | 230 minutes | 22-25°C, pH 7.4 | [3] |

| EC₅₀ (Rabbit Aorta Relaxation) | 6.2 µM | In vitro organ bath | |

| Cytotoxicity (Ovarian Cancer) | Induces apoptosis and necrosis | SK-OV-3 and OVCAR-3 cell lines | [12] |

| Neointima Reduction | 74% reduction in thickness | Rabbit carotid artery collar model (1 mg/mL local) | [7] |

Key Signaling Pathways

The Canonical NO/sGC/cGMP Pathway

The most well-characterized signaling pathway for nitric oxide is the activation of soluble guanylate cyclase (sGC).

References

- 1. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of nitric oxide donors S-nitroso-N-acetyl-DL-penicillamine, Spermine and PAPA NONOate on intracellular pH in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. A comparative study of NONOate based NO donors: this compound is the best suited NO donor for angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological profile of a nitric oxide donor this compound in the mouse corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A nitric oxide donor (spermine-NONOate) prevents the formation of neointima in rabbit carotid artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spermine is neuroprotective against anoxia and N-methyl-D-aspartate in hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spermine induces cell death in cultured human embryonic cerebral cortical neurons through N-methyl-D-aspartate receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The polyamine spermine has multiple actions on N-methyl-D-aspartate receptor single-channel currents in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurotoxicity of polyamines and pharmacological neuroprotection in cultures of rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Nitric oxide donors: spermine/NO and diethylenetriamine/NO induce ovarian cancer cell death and affect STAT3 and AKT signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies | Semantic Scholar [semanticscholar.org]

- 14. The Potential Role of Spermine and Its Acetylated Derivative in Human Malignancies | MDPI [mdpi.com]

- 15. Spermine: an anti-oxidant and anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Spermine and Endothelial Damage During Endotoxemia | springermedizin.de [springermedizin.de]

- 17. researchgate.net [researchgate.net]

- 18. Human Supplementation with AM3, Spermidine, and Hesperidin Enhances Immune Function, Decreases Biological Age, and Improves Oxidative–Inflammatory State: A Randomized Controlled Trial [mdpi.com]

- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 20. The mechanism of the inhibitory effect of polyamines on the induction of nitric oxide synthase: role of aldehyde metabolites - PMC [pmc.ncbi.nlm.nih.gov]

Spermine NONOate: A Comprehensive Technical Guide for Nitric Oxide Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for utilizing Spermine (B22157) NONOate as a powerful research tool to investigate the multifaceted roles of nitric oxide (NO) in biological systems. This document provides detailed information on its chemical properties, mechanism of action, and practical guidance for its application in key experimental models of NO signaling.

Introduction to Spermine NONOate

This compound, formally known as (Z)-1-[N-[3-aminopropyl]-N-[4-(3-aminopropylammonio)butyl]-amino]diazen-1-ium-1,2-diolate, is a member of the diazeniumdiolate (NONOate) class of nitric oxide (NO) donors.[1] These compounds are characterized by their ability to spontaneously release NO in a pH-dependent and temperature-sensitive manner, making them invaluable tools for the controlled generation of NO in experimental settings.[1][2] this compound is particularly noted for its predictable, first-order release of two moles of NO per mole of the parent compound.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in research.

| Property | Value | References |

| CAS Number | 136587-13-8 | [1] |

| Molecular Formula | C₁₀H₂₆N₆O₂ | [1] |

| Molecular Weight | 262.4 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Highly soluble in aqueous buffers (up to 100 mg/mL) | [1] |

| Storage | Long-term storage at -80°C under an inert atmosphere (e.g., nitrogen) is recommended. The compound is hygroscopic and sensitive to moisture and oxygen. | [1] |

| Stability | Stable for at least one year when stored properly. Alkaline stock solutions (in 0.01 M NaOH) can be stored at 0°C for up to 24 hours. | [1] |

Mechanism of NO Release and Kinetics

This compound decomposes spontaneously in aqueous solutions at physiological pH (7.4) and temperature (37°C) to release nitric oxide. This decomposition follows first-order kinetics.[1] The rate of NO release is pH-dependent, with faster decomposition occurring at lower pH values. At pH 5, the decomposition is nearly instantaneous.[1]

| Condition | Half-life (t½) | References |

| 37°C, pH 7.4 | 39 minutes | [1] |

| 22-25°C, pH 7.4 | 230 minutes | [1] |

The predictable half-life of this compound allows for a sustained and controlled delivery of NO to the experimental system, mimicking physiological NO production more closely than bolus additions of NO gas.

Core Signaling Pathways Modulated by this compound

Nitric oxide is a pleiotropic signaling molecule that influences a vast array of physiological and pathological processes. This compound is an ideal tool to probe these pathways.

The Canonical cGMP-Dependent Pathway

The most well-characterized signaling pathway of NO involves the activation of soluble guanylate cyclase (sGC).

NO, released from this compound, diffuses across cell membranes and binds to the heme moiety of sGC, leading to its activation. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP, in turn, acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[2] PKG phosphorylates a variety of downstream targets, leading to physiological responses such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neuronal signaling.[3]

Emerging cGMP-Independent Pathways

Recent research has highlighted that some of the biological effects of NO are independent of the canonical sGC/cGMP/PKG pathway. This compound has been instrumental in elucidating these alternative signaling mechanisms.[4][5]

These cGMP-independent effects can be mediated through:

-

S-nitrosylation: The covalent modification of cysteine residues in target proteins by NO, altering their function.

-

Direct modulation of ion channels and pumps: Studies have shown that NO can directly activate channels such as calcium-activated potassium (KCa) channels and pumps like the Na⁺/K⁺-ATPase and sarco-endoplasmic reticulum Ca²⁺-ATPase (SERCA).[4][6]

Experimental Protocols

Detailed and reproducible protocols are essential for obtaining reliable data. The following sections provide methodologies for key experiments using this compound.

Preparation and Handling of this compound Solutions

Caution: this compound should be handled with care in a well-ventilated area, wearing appropriate personal protective equipment. It is hygroscopic and sensitive to light and moisture.[1]

-

Stock Solution Preparation (e.g., 10 mM in 0.01 M NaOH):

-

Due to its instability in neutral pH, a stable alkaline stock solution should be prepared.

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound in a fume hood.

-

Dissolve the solid in ice-cold 0.01 M NaOH to the desired concentration (e.g., 2.624 mg in 1 mL for a 10 mM solution).

-

Vortex briefly until fully dissolved.

-

This alkaline stock solution can be stored on ice for up to 24 hours.[1] For longer-term storage, aliquot and store at -80°C under nitrogen.[1]

-

-

Working Solution Preparation:

-

To initiate NO release, dilute the alkaline stock solution into your experimental buffer (e.g., cell culture medium, Krebs-Henseleit buffer) at a physiological pH (7.2-7.4).

-

The final concentration of NaOH from the stock solution should be negligible and not significantly alter the pH of the final working solution.

-

Prepare working solutions fresh for each experiment.

-

In Vitro Vasodilation Assay Using Isolated Arterial Rings

This protocol is adapted from studies investigating the vasorelaxant effects of this compound.[4][5]

-

Tissue Preparation:

-

Isolate arteries (e.g., rat aorta, femoral artery) and clean them of adherent connective tissue.

-

Cut the artery into rings of 2-3 mm in length.

-

Mount the arterial rings in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit buffer) gassed with 95% O₂ / 5% CO₂ at 37°C.

-

-

Experimental Procedure:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

-

Pre-contract the arterial rings with a vasoconstrictor such as phenylephrine (e.g., 1 µM) to achieve a stable contraction plateau.[4]

-

Once a stable contraction is achieved, add this compound cumulatively to the organ bath to generate a dose-response curve (e.g., 1 nM to 100 µM).

-

Record the changes in isometric tension using a force transducer.

-

Relaxation is typically expressed as a percentage of the pre-contraction induced by phenylephrine.

-

-

Investigating Signaling Pathways:

Measurement of Intracellular cGMP Levels in Cultured Cells

This protocol describes a general method for measuring cGMP accumulation in response to this compound treatment.[8]

-

Cell Culture and Treatment:

-

Plate cells (e.g., bovine chromaffin cells, smooth muscle cells) in multi-well plates and grow to 80-90% confluency.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor such as IBMX (3-isobutyl-1-methylxanthine) at a concentration of 0.5 mM for 30 minutes to prevent cGMP degradation.[8]

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a specified time (e.g., 10-30 minutes).

-

-

Cell Lysis and cGMP Extraction:

-

Terminate the experiment by removing the medium and adding ice-cold 0.1 M HCl.

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at >1000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the cGMP.

-

-

cGMP Quantification:

-

Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Normalize the cGMP levels to the protein concentration of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

-

Western Blot Analysis of NO Signaling Pathway Proteins

This protocol provides a framework for assessing the effect of this compound on the phosphorylation state or expression level of key signaling proteins.

-

Cell Treatment and Lysate Preparation:

-

Treat cultured cells with this compound at the desired concentration and for the appropriate duration.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the protein of interest (e.g., phospho-VASP, eNOS) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the protein of interest to a loading control (e.g., β-actin, GAPDH).

-

Quantitative Data Summary

The following tables summarize key quantitative data from published studies using this compound.

Table 1: NO Release Kinetics of this compound

| Parameter | Value | Conditions | References |

| Half-life (t½) | 39 minutes | 37°C, pH 7.4 | [1] |

| Half-life (t½) | 230 minutes | 22-25°C, pH 7.4 | [1] |

| NO molecules released per molecule of NONOate | 2 | pH-dependent decomposition | [1] |

Table 2: Pharmacological Effects of this compound

| Experimental System | Parameter | Value | References |

| Rabbit Aorta | EC₅₀ for relaxation | 6.2 µM | [1] |

| Bovine Chromaffin Cells | Threshold concentration for cGMP increase | 0.05 µM | [8] |

| Bovine Chromaffin Cells | Maximal effective concentration for cGMP increase | 2.5 - 5 µM | [8] |

| Rat Pulmonary Artery Rings | cGMP increase at 100 µM this compound | 35-fold above basal | [4][6] |

| A375-C6 Human Melanoma Cells | IC₅₀ for inhibition of DNA synthesis | 24 µM | [1] |

Conclusion

This compound is a versatile and reliable NO donor that has significantly advanced our understanding of nitric oxide signaling. Its predictable NO release kinetics and applicability in a wide range of experimental models make it an indispensable tool for researchers in physiology, pharmacology, and drug discovery. This technical guide provides a solid foundation for the effective use of this compound in elucidating the complex and vital roles of NO in health and disease.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Extracellular nitric oxide release mediates soluble guanylate cyclase-independent vasodilator action of this compound: comparison with other nitric oxide donors in isolated rat femoral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclic GMP-independent relaxation of rat pulmonary artery by this compound, a diazeniumdiolate nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Comparative effects of several nitric oxide donors on intracellular cyclic GMP levels in bovine chromaffin cells: correlation with nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparation of Spermine NONOate Stock Solutions: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, the accurate preparation of Spermine NONOate stock solutions is critical for obtaining reliable and reproducible results in studies involving this potent nitric oxide donor. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound, along with an overview of its mechanism of action.

Key Properties and Data Presentation

This compound is a diazen-1-ium-1,2-diolate that spontaneously releases nitric oxide (NO) in a pH-dependent manner.[1][2] Understanding its chemical and physical properties is essential for its proper use in experimental settings.

| Property | Value | Source(s) |

| Molecular Weight | 262.35 g/mol (or 262.4 g/mol ) | [1][3] |

| Appearance | White to off-white crystalline solid | [3] |

| Solubility | Highly soluble in water (≥ 100 mg/mL), aqueous buffers, methanol, and 100% ethanol | [1][3][4] |

| Purity | ≥97% to ≥98% | [1][4][5] |

| UV/Vis Maximum (λmax) | 252 nm in aqueous solutions | [1][5] |

| Molar Extinction Coefficient (ε) | 8,500 M⁻¹ cm⁻¹ | [5] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound. The solid compound is sensitive to moisture and air, which can cause it to discolor.[5]

| Condition | Stability | Recommendations | Source(s) |

| Long-term Storage (Solid) | ≥ 1-2 years | Store at -80°C under an inert nitrogen atmosphere. Keep the vial tightly sealed. | [1][3][5] |

| Alkaline Stock Solution (0.01 M NaOH) | Stable for up to 24 hours | Store at 0°C. | [5] |

| Aqueous Stock Solution (-80°C) | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light and store under nitrogen. | [3] |

Nitric Oxide Release Kinetics

The release of NO from this compound is pH-dependent and follows first-order kinetics.[1][5] Each mole of this compound liberates two moles of NO.[1]

| Temperature | pH | Half-life (t½) | Source(s) |

| 37°C | 7.4 | 39 minutes | [1][3][5] |

| 22-25°C | 7.4 | 230 minutes | [1][3] |

| 5.1 | Nearly instantaneous decomposition | [5] |

Experimental Protocols

Protocol 1: Preparation of a Stable Alkaline Stock Solution

This protocol is recommended for applications where the immediate release of nitric oxide upon dissolution is not desired. The alkaline conditions maintain the stability of the NONOate.

Materials:

-

This compound solid

-

0.01 M Sodium Hydroxide (NaOH), chilled

-

Sterile, RNase/DNase-free microcentrifuge tubes

-

Calibrated pipettes and sterile tips

Procedure:

-

Equilibrate the sealed vial of this compound to room temperature before opening to prevent condensation.

-

In a fume hood, weigh the desired amount of this compound.

-

Dissolve the solid in chilled 0.01 M NaOH to the desired concentration (e.g., 10 mM).

-

Gently vortex to ensure complete dissolution.

-

If desired, the concentration of the stock solution can be verified by measuring its absorbance at 252 nm using a UV-Vis spectrophotometer.

-

Aliquot the stock solution into sterile microcentrifuge tubes.